ethyl 2-(trifluoromethyl)but-2-enoate
Description
Significance of the Trifluoromethyl Group in Enhancing Molecular Properties for Synthetic Applications
The trifluoromethyl (-CF₃) group is a key functional group in the design of bioactive molecules and advanced materials. bohrium.com Its introduction into organic compounds can dramatically alter their physicochemical properties. nih.gov The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net
One of the most notable effects of the -CF₃ group is the enhancement of lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids. nih.govmdpi.com This property is crucial for the absorption and distribution of drug candidates within biological systems. researchgate.netresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com This stability can prevent the breakdown of a molecule by metabolic processes, a desirable trait in drug design. bohrium.commdpi.com The -CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a molecule. wikipedia.org
Table 1: Impact of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl Group | Rationale |
|---|---|---|
| Lipophilicity | Increased | High electronegativity and unique solvation properties of fluorine atoms. nih.govmdpi.com |
| Metabolic Stability | Increased | High bond dissociation energy of the C-F bond. mdpi.com |
| Acidity/Basicity | Increases acidity of nearby protons; decreases basicity of adjacent functional groups. | Strong electron-withdrawing nature. wikipedia.org |
| Binding Affinity | Can enhance interactions with biological targets. | Ability to participate in hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net |
Overview of α,β-Unsaturated Esters as Key Synthons in Organic Transformations
α,β-Unsaturated esters, also known as enoates, are versatile building blocks in organic synthesis. rsc.org Their characteristic feature is a carbon-carbon double bond conjugated with a carbonyl group. This arrangement creates a system with distinct electrophilic centers: the carbonyl carbon and the β-carbon.
The reactivity of α,β-unsaturated esters makes them valuable synthons in a variety of chemical transformations. organic-chemistry.org They are particularly well-known as acceptors in conjugate addition reactions, most notably the Michael reaction. libretexts.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in these additions. rsc.orglibretexts.orgnih.gov The presence of an electron-withdrawing group, such as a trifluoromethyl group, at the α- or β-position can further enhance the electrophilicity of the β-carbon, increasing its reactivity toward nucleophiles.
Research Trajectories and Academic Relevance of Ethyl 2-(trifluoromethyl)but-2-enoate and Analogous Fluoroalkenoates
This compound and similar fluoroalkenoates are subjects of ongoing research due to their utility in synthesizing more complex fluorinated molecules. The development of efficient and stereoselective methods for the synthesis of these compounds is an active area of investigation. acs.org For instance, methods such as Wittig-type reactions and transition-metal-catalyzed olefinations have been employed to prepare β-trifluoromethyl α,β-unsaturated esters with high yields and stereoselectivity. acs.org
The research focus also extends to the application of these compounds in constructing heterocyclic systems and other molecules of biological interest. mdpi.com The unique reactivity imparted by the trifluoromethyl group allows for novel synthetic transformations. For example, ethyl 2-(trifluoromethyl)prop-2-enoate, a closely related analogue, is recognized as a valuable building block in drug synthesis and material science due to its distinct properties and reactivity. The electron-withdrawing nature of the trifluoromethyl group in these esters enhances their reactivity in conjugate additions and polymerization reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₃O₂ biosynth.com |
| Molecular Weight | 182.14 g/mol biosynth.com |
| Predicted Boiling Point | 166.6 ± 40.0 °C chemicalbook.com |
| Predicted Density | 1.157 ± 0.06 g/cm³ chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H9F3O2 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h3H,4H2,1-2H3 |
InChI Key |
QLZTYFICDNPHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies
Direct Synthetic Routes to Ethyl 2-(trifluoromethyl)but-2-enoate and Related Derivatives
Direct synthetic routes aim to construct the core structure of the target molecule in a highly convergent manner. These methods often involve the formation of the crucial carbon-carbon double bond as a key step, incorporating the trifluoromethyl group simultaneously.
Condensation reactions provide a powerful method for carbon-carbon bond formation. The aldol-type condensation and its variants, such as the Reformatsky reaction, are particularly relevant for synthesizing α-trifluoromethyl-β-hydroxy esters, which are direct precursors to the target enoates via dehydration. libretexts.orglibretexts.org
The Reformatsky reaction utilizes an organozinc reagent, often called a Reformatsky enolate, which is generated by treating an α-halo ester with zinc metal. iitk.ac.inwikipedia.orglibretexts.org This enolate is less basic than its lithium or magnesium counterparts, allowing it to react effectively with aldehydes and ketones without competing side reactions. For the synthesis of this compound, a key precursor is an α-trifluoromethyl-β-hydroxy ester, which can be synthesized by reacting the zinc enolate of an α-bromo-α-(trifluoromethyl)acetate with an aldehyde.
A notable example involves the reaction of methyl 2-bromo-3,3,3-trifluoropropanoate with various aldehydes in the presence of zinc powder. oup.com This reaction proceeds in dioxane and is thermally stable enough to afford the corresponding α-trifluoromethyl-β-hydroxy esters in high yields. oup.com The subsequent dehydration of this β-hydroxy ester intermediate, typically under acidic or basic conditions, yields the desired α,β-unsaturated product.
Table 1: Synthesis of α-Trifluoromethyl-β-hydroxy Esters via Reformatsky Reaction oup.com
| Aldehyde (R-CHO) | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | Methyl 3-hydroxy-3-phenyl-2-(trifluoromethyl)propanoate | 85 |
| p-Chlorobenzaldehyde | Methyl 3-hydroxy-3-(4-chlorophenyl)-2-(trifluoromethyl)propanoate | 88 |
| Propanal | Methyl 3-hydroxy-2-(trifluoromethyl)pentanoate | 82 |
| Isobutyraldehyde | Methyl 3-hydroxy-4-methyl-2-(trifluoromethyl)pentanoate | 75 |
These β-hydroxy esters can be subsequently dehydrated to form the corresponding α,β-unsaturated esters.
Olefination reactions, particularly the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions offer a direct route to α,β-unsaturated esters by reacting a phosphorus-stabilized carbanion with an aldehyde.
In the context of synthesizing this compound, the HWE reaction is often preferred over the classical Wittig reaction. wikipedia.org The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org This generally leads to higher yields and, crucially, excellent stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgconicet.gov.ar The water-soluble phosphate (B84403) byproduct generated in the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. organic-chemistry.org
The synthesis would involve the deprotonation of a phosphonate (B1237965) reagent, such as diethyl (2-ethoxy-2-oxo-1-(trifluoromethyl)ethyl)phosphonate, with a suitable base (e.g., NaH, DBU) to generate the carbanion. This carbanion then reacts with acetaldehyde (B116499) (CH₃CHO) to produce this compound.
Table 2: Horner-Wadsworth-Emmons Reaction Parameters
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Typical Product Stereochemistry |
|---|---|---|---|---|
| Diethyl (alkoxycarbonylmethyl)phosphonate | Aldehyde/Ketone | NaH, K₂CO₃, DBU | THF, DMF, CH₃CN | Predominantly (E)-alkene |
| Still-Gennari Phosphonate | Aldehyde/Ketone | KHMDS, 18-crown-6 | THF | Predominantly (Z)-alkene |
This table represents general conditions for the HWE reaction; specific substrates like trifluoromethylated phosphonates react analogously.
Synthesis from Precursors Bearing Halogenated or Fluorinated Moieties
An alternative strategy involves modifying precursors that already contain key structural elements, such as halogen atoms or existing fluoroalkyl groups. These methods leverage the unique reactivity of these pre-functionalized substrates to build the final molecule.
The synthesis can commence from α-haloenoates, such as ethyl 2-bromobut-2-enoate. The introduction of the trifluoromethyl group onto the α-position of the enoate can be achieved through various trifluoromethylation protocols. Transition metal-catalyzed cross-coupling reactions using trifluoromethylating agents (e.g., TMSCF₃ with a fluoride (B91410) source, or electrophilic reagents like Togni's or Umemoto's reagents) are common strategies for forming C-CF₃ bonds. However, direct trifluoromethylation at an sp²-hybridized carbon of an electron-deficient alkene can be challenging.
Building upon a simple, commercially available fluoroalkylated substrate is an economically attractive approach. Trifluoroacetic anhydride (B1165640) (TFAA) serves as an inexpensive and readily available source of the trifluoromethyl group. wikipedia.orgchemicalbook.com While its direct use as a CF₃ source has historically been limited by the high oxidation potential of the trifluoroacetate (B77799) anion, recent advances in photoredox catalysis have enabled its use. nih.gov A strategy involving pyridine (B92270) N-oxide and a photoredox catalyst can facilitate the decarboxylation of an intermediate formed from TFAA to generate the CF₃ radical, which can then be incorporated into organic molecules. nih.gov
Another pathway starts with the esterification of trifluoroacetic acid with ethanol (B145695) to produce ethyl trifluoroacetate. google.com This simple ester can then serve as the foundational C2 synthon containing the required trifluoromethyl and ethyl ester groups. A subsequent condensation reaction with acetaldehyde, for instance, could theoretically lead to the desired but-2-enoate structure, although controlling the reactivity and preventing side reactions is critical.
Catalytic Approaches in Trifluoromethylated Enoate Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. For the synthesis of α-trifluoromethyl-α,β-unsaturated esters, catalytic C-H functionalization represents a state-of-the-art approach.
A highly effective method is the copper(I)-catalyzed, regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds. organic-chemistry.orgacs.orgnih.gov This protocol allows for the direct conversion of a simple precursor like ethyl but-2-enoate into the target molecule, this compound. The reaction typically employs an electrophilic trifluoromethylating agent, such as Togni's reagent, and a copper(I) salt catalyst (e.g., CuI, CuTC). organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net The reaction proceeds stereospecifically, affording the (E)-α-trifluoromethylated product in moderate to high yields. organic-chemistry.orgacs.org Mechanistic studies suggest the process involves a radical trifluoromethylation pathway. organic-chemistry.org This method is notable for its broad substrate scope, tolerating various functional groups on the unsaturated ester. organic-chemistry.orgnih.gov
Table 3: Copper-Catalyzed C-H α-Trifluoromethylation of α,β-Unsaturated Esters organic-chemistry.org
| Substrate | CF₃ Source | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl crotonate | Togni's Reagent | CuI (10) | DMF | 80 | 75 |
| Methyl cinnamate | Togni's Reagent | CuI (10) | DMF | 80 | 81 |
| tert-Butyl crotonate | Togni's Reagent | CuI (10) | DMF | 80 | 71 |
| Ethyl 3-(thiophen-2-yl)acrylate | Togni's Reagent | CuI (10) | DMF | 80 | 65 |
| Ethyl acrylate | Togni's Reagent | CuI (10) | DMF | 80 | 54 |
This reaction directly functionalizes the α-C-H bond of the enoate to install the trifluoromethyl group.
Transition Metal-Catalyzed Formations (e.g., Palladium, Copper, Nickel, Cobalt Catalysis)
Transition metal catalysis offers a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been effectively employed in the synthesis of trifluoromethylated compounds. While direct catalytic methods specifically targeting this compound are not extensively detailed in the provided search results, the principles of transition metal-catalyzed cross-coupling and related reactions are broadly applicable. For instance, nickel-catalyzed asymmetric reductive cross-coupling has been successfully used for the trifluoroalkylation of acyl chlorides to produce α-trifluoromethylated ketones. organic-chemistry.org This methodology could potentially be adapted for the synthesis of trifluoromethylated enoates through the appropriate choice of starting materials and reaction conditions.
The general approach often involves the use of a trifluoromethyl source, such as a trifluoromethyl-containing organometallic reagent or a trifluoromethyl radical precursor, in conjunction with a transition metal catalyst to couple with a suitable organic electrophile or nucleophile. The choice of metal (e.g., palladium, copper, nickel, or cobalt) and the associated ligands is crucial for achieving high efficiency and selectivity in these transformations.
Table 1: Overview of Transition Metals in Trifluoromethylation Reactions
| Transition Metal | Typical Reaction Types | Key Advantages |
| Palladium | Cross-coupling reactions (e.g., Stille, Suzuki) | High functional group tolerance, well-defined catalytic cycles. |
| Copper | Cross-coupling, radical-mediated reactions | Lower cost, unique reactivity profiles. |
| Nickel | Reductive cross-coupling, C-H functionalization | Enables challenging transformations, good for electron-rich substrates. organic-chemistry.org |
| Cobalt | Radical-mediated reactions, C-H functionalization | Can facilitate unique radical pathways. |
Organocatalytic Systems for Directed Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. In the context of synthesizing trifluoromethylated compounds, organocatalysts can facilitate a variety of asymmetric transformations, leading to enantioenriched products.
One notable example is the use of bifunctional organocatalysts in vinylogous aldol (B89426) reactions between alkylidenepyrazolones and trifluoromethyl ketones, which yields chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and good enantioselectivity. researchgate.net This approach highlights the potential of organocatalysis to control stereochemistry in the formation of complex fluorinated molecules.
Another strategy involves the organocatalytic synthesis of chiral α-trifluoromethyl allylboronic acids through an enantioselective 1,2-borotropic migration. nih.gov This method utilizes a BINOL-derived catalyst to achieve high enantioselectivity in the formation of a versatile fluorinated building block. nih.gov While not directly producing this compound, these examples demonstrate the capability of organocatalytic systems to construct chiral molecules containing the trifluoromethyl group.
Photo-Induced and Radical-Mediated Syntheses
Photo-induced and radical-mediated reactions provide alternative pathways for the introduction of trifluoromethyl groups into organic molecules, often under mild reaction conditions. These methods typically involve the generation of a trifluoromethyl radical (•CF3), which can then react with a suitable substrate.
Simple photo-irradiation without any catalyst or additive has been shown to effect the trifluoromethylation of aromatic compounds using reagents like the Umemoto reagent. researchgate.net This approach relies on the photo-activation of the trifluoromethylating agent to generate the trifluoromethyl radical. researchgate.net Similarly, visible-light-promoted strategies have been developed for the trifluoromethyl-thiocyanation of alkenes, operating under transition-metal and photocatalyst-free conditions. researchgate.net
A Ru-catalyzed radical addition of a trifluoromethyl group to zirconium enolates of N-acyl oxazolidinones represents a thermal method for asymmetric trifluoromethylation. nih.gov This process provides good yields and stereocontrol, offering a useful alternative for synthesizing fluorinated materials. nih.gov
Asymmetric Synthesis and Stereocontrol in Fluoroalkenylation Reactions
The development of stereoselective methods for the synthesis of fluorinated compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. This section explores various strategies for achieving stereocontrol in the synthesis of trifluoromethylated enoates and related structures.
Chiral Auxiliary-Based Inductions for Enantioenriched Products
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyork.ac.uk After the desired transformation, the auxiliary can be removed to yield the enantioenriched product. nih.govresearchgate.net This strategy has been widely applied in asymmetric synthesis.
A notable example is the use of chiral N-acyl oxazolidinones, often referred to as Evans' auxiliaries, in asymmetric alkylation and aldol reactions. researchgate.net A Ru-catalyzed direct thermal trifluoromethylation of N-acyloxazolidinones has been developed, providing good yields and stereocontrol. nih.gov The chiral auxiliary can be subsequently removed through hydrolysis or reduction to afford the corresponding carboxylic acids or alcohols with a high degree of stereochemical retention. nih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Applications | Removal Conditions |
| Evans' Oxazolidinones | Alkylation, Aldol, Acylation | Hydrolysis (LiOH/H2O2), Reduction (NaBH4) nih.gov |
| Camphor-derived Auxiliaries | Alkylation, Diels-Alder | Saponification |
| (S)-[(η5-C5H5)Fe(CO)(PPh3)(Ac)] | Aldol Reactions | Deprotection and decomplexation researchgate.net |
Enantioselective Catalysis in the Synthesis of Trifluoromethylated Enoates
Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a highly efficient and atom-economical approach to asymmetric synthesis. Various catalytic systems have been developed for the synthesis of chiral fluorinated compounds.
A catalytic method for the asymmetric synthesis of a variety of enantioenriched products bearing fluoromethylated stereocenters with excellent yields and enantioselectivities has been reported. nih.gov This involves the asymmetric hydrogenation of fluoromethylated olefins using an iridium complex with a bicyclic backbone ligand. nih.gov While the specific substrate this compound is not mentioned, the principle is applicable to the reduction of prochiral trifluoromethylated enoates to introduce a chiral center.
Nickel-catalyzed asymmetric reductive cross-coupling has been employed for the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. organic-chemistry.org This method demonstrates high yields and enantioselectivity under mild conditions. organic-chemistry.org Furthermore, rhodium-catalyzed enantioselective hydrogenation of α-trifluoromethylidene lactams has been developed, providing an efficient route to chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities. rsc.org
Diastereoselective Transformations Leading to Stereochemically Defined Products
Diastereoselective reactions are crucial for the synthesis of molecules with multiple stereocenters. These transformations can be controlled by the existing stereochemistry within the substrate or by the use of a chiral reagent or catalyst.
In the context of trifluoromethylated compounds, a one-pot reduction of chiral α-trifluoromethylated ketones can furnish alcohols bearing β-CF3-substituted stereogenic carbons with excellent diastereoselectivity. organic-chemistry.org This demonstrates that a stereocenter introduced in one step can effectively control the stereochemical outcome of a subsequent transformation.
The aldol reaction between an aluminum enolate derived from a chiral iron acyl complex and a chiral aldehyde has been shown to proceed with high diastereoselectivity, where the stereocontrol is dominated by the chiral auxiliary on the iron complex. researchgate.net Additionally, an organocatalytic aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones leads to chiral tertiary alcohols with excellent diastereoselectivity. researchgate.net These examples underscore the power of diastereoselective methods in constructing complex, stereochemically defined fluorinated molecules.
Chemical Reactivity and Mechanistic Elucidation
Nucleophilic Additions to the Electron-Deficient Alkene System of Ethyl 2-(trifluoromethyl)but-2-enoate
The electron-poor nature of the double bond in this compound facilitates a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures incorporating the trifluoromethyl group.
Conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the α-CF3 group strongly enhances the electrophilicity of the β-carbon, making it an excellent Michael acceptor. A wide range of nucleophiles can participate in this 1,4-addition, leading to the formation of a new carbon-nucleophile bond at the β-position.
The general mechanism involves the attack of a nucleophile on the β-carbon, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final saturated product. The reaction can be catalyzed by both acids and bases.
While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on similar fluorinated Michael acceptors. For instance, various nucleophiles such as amines, thiols, and stabilized carbanions are expected to add readily to the double bond. The general pattern for a Michael reaction involves the addition of an enolate to an electrophilic alkene. masterorganicchemistry.com The reaction proceeds in three main steps: deprotonation to form the enolate, conjugate addition of the enolate to the alkene, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com
| Nucleophile Type | General Reactant | Expected Product Structure | Reaction Conditions |
|---|---|---|---|
| Nitrogen Nucleophiles | Primary/Secondary Amines | β-Amino ester | Base or Acid Catalysis |
| Sulfur Nucleophiles | Thiols | β-Thioether ester | Base Catalysis |
| Carbon Nucleophiles | Malonates, β-ketoesters | Substituted ester | Base Catalysis |
| Organocuprates | Gilman Reagents (R2CuLi) | β-Alkylated ester | Aprotic Solvent, Low Temp. |
The reaction of this compound with binucleophiles provides a powerful strategy for the synthesis of various fluorinated heterocyclic compounds. In these reactions, an initial Michael addition is typically followed by an intramolecular cyclization step.
A study on the closely related compound, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, demonstrates this principle effectively. researchgate.net The reaction of this substrate with various binucleophiles leads to the formation of different heterocyclic systems, with the conjugate nucleophilic addition being the key initial step. researchgate.net For example, reaction with 1,2-binucleophiles such as ethylenediamine (B42938) or 2-aminoethanol would be expected to proceed via an initial aza-Michael addition, followed by intramolecular cyclization to form six-membered heterocycles like piperazinones or morpholinones, respectively.
The synthetic utility of this approach is highlighted by the one-pot synthesis of functionalized trifluoromethylated 4,5-dihydrofurans from the reaction of fluorinated 2-haloenones with 1,3-dicarbonyl compounds. researchgate.net This process involves the formation of a Michael adduct followed by an intramolecular nucleophilic substitution of the halogen. Similarly, optically pure trifluoromethylated imidazolidines, oxazolidines, and thiazolidines have been synthesized through a double Michael addition of chiral amino amides, amino acids, or amino alcohols to methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate. researchgate.net These reactions proceed with high diastereoselectivity under mild conditions. researchgate.net
| Binucleophile | Intermediate | Final Heterocyclic Product (Example) | Reference Compound |
|---|---|---|---|
| Ethylenediamine | Michael Adduct | Piperazinone derivative | ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate researchgate.net |
| 2-Aminoethanol | Michael Adduct | Morpholinone derivative | ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate researchgate.net |
| 1,3-Dicarbonyl Compounds | Michael Adduct | 4,5-Dihydrofuran derivative | fluorinated 2-haloenones researchgate.net |
| Chiral Amino Alcohols | Double Michael Adduct | Oxazolidine (B1195125) derivative | methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate researchgate.net |
The trifluoromethyl group exerts a profound influence on the reactivity of adjacent functional groups through both steric and electronic effects. mdpi.comnih.govdocumentsdelivered.com Its strong electron-withdrawing nature significantly enhances the electrophilicity of the alkene system in this compound, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogue. nih.gov This activation is primarily due to the inductive effect of the CF3 group, which polarizes the C=C double bond and stabilizes the negative charge in the transition state of the nucleophilic addition. mdpi.com
The steric bulk of the trifluoromethyl group is also a critical factor to consider. documentsdelivered.com While often compared to an ethyl group in terms of steric demand, the CF3 group can influence the stereochemical outcome of nucleophilic additions. researchgate.netacs.org Depending on the nature of the nucleophile and the reaction conditions, the trifluoromethyl group can direct the incoming nucleophile to the opposite face of the molecule, leading to high diastereoselectivity in some cases.
In the context of nucleophilic substitution reactions on a saturated carbon center, the presence of a fluorine atom generally decelerates the rate of SN2 reactions. mdpi.com However, in the case of conjugate additions to this compound, the primary effect of the CF3 group is the activation of the double bond towards nucleophilic attack, which is a different mechanistic pathway.
Cycloaddition Reactions Involving this compound and Related Compounds
The electron-deficient double bond of this compound also makes it a suitable component in various cycloaddition reactions, where it can act as the 2π-electron component.
The [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent with an alkene is a common method for the synthesis of four-membered rings, including β-lactones. google.com While direct photochemical [2+2] cycloadditions are a viable route to cyclobutane (B1203170) derivatives, the formation of β-lactones from α,β-unsaturated esters often involves a formal [2+2] cycloaddition pathway.
A relevant example is the catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones from the reaction of symmetric anhydrides (as ammonium (B1175870) enolate precursors) with perfluoroalkylketones. rsc.org This reaction is proposed to proceed through a concerted asynchronous [2+2]-cycloaddition pathway. rsc.org Although this example involves a ketone as the 2π component, it highlights a modern approach to accessing fluorinated β-lactones.
Applying this logic to this compound, a formal [2+2] cycloaddition with a suitable ketenophile could potentially lead to the formation of a substituted β-lactone. The reaction would likely require a catalyst to facilitate the process.
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. nih.govorganicreactions.orgthieme-connect.de this compound, being an electron-deficient alkene, is an excellent dipolarophile for reactions with various 1,3-dipoles.
Reactions with Azomethine Imines: Azomethine imines are 1,3-dipoles that react with electron-poor olefins in a [3+2] cycloaddition manner to afford pyrazolidine (B1218672) derivatives. rsc.orgrsc.orgua.es These reactions can be carried out under thermal or microwave conditions and can also be catalyzed by metal complexes or organocatalysts. rsc.org The reaction of this compound with an azomethine imine is expected to yield a highly functionalized trifluoromethyl-substituted pyrazolidine. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the dipole and the dipolarophile.
Reactions with Nitrones: Nitrones are another class of 1,3-dipoles that readily undergo cycloaddition with activated alkenes to form isoxazolidine (B1194047) rings. thieme-connect.de These reactions are known for their high degree of regio- and stereochemical control. thieme-connect.de The reaction of this compound with a nitrone would provide access to trifluoromethyl-substituted isoxazolidines, which are valuable building blocks in organic synthesis. The electron-withdrawing trifluoromethyl group on the alkene is expected to accelerate the cycloaddition process. thieme-connect.de
| 1,3-Dipole | General Structure of Dipole | Expected Heterocyclic Product | Reaction Type |
|---|---|---|---|
| Azomethine Imine | R1R2C=N+-N-R3 | Pyrazolidine derivative | [3+2] Cycloaddition |
| Nitrone | R1R2C=N+(O-)-R3 | Isoxazolidine derivative | [3+2] Cycloaddition |
Intramolecular Cycloadditions in Fluorinated Systems
The presence of the electron-withdrawing trifluoromethyl group on the enoate system of this compound makes it an excellent dipolarophile for cycloaddition reactions. In intramolecular contexts, where the dipole and the dipolarophile are part of the same molecule, these reactions provide a powerful strategy for the stereoselective synthesis of complex polycyclic fluorinated compounds. acs.org
One of the most effective applications of this strategy is the intramolecular [3+2] cycloaddition of azomethine ylides. researchgate.netmsu.edu In these reactions, an azomethine ylide tethered to the main structure reacts with the activated double bond of the enoate. The conformational constraints of the tether often lead to high levels of regio- and stereoselectivity, allowing for the construction of intricate fused ring systems containing nitrogen. acs.org The enhanced reactivity due to the fluorinated system, combined with the intramolecular nature of the reaction, facilitates the creation of complex bicyclic and polycyclic structures in a single step. acs.org While alkyl-substituted alkenes are often unreactive in intermolecular cycloadditions with azomethine ylides, they are suitable partners in the intramolecular version, expanding the range of accessible substituted pyrrolidine (B122466) products. acs.org
Intramolecular Cyclization Cascades Facilitated by the Enoate Structure
The electron-deficient nature of the double bond in this compound is a key feature that facilitates a variety of intramolecular cyclization cascades. These reactions are initiated by the addition of a nucleophile to the β-position of the enoate, followed by one or more subsequent cyclization steps.
Annulation Reactions Leading to Fused and Polycyclic Systems
Annulation reactions involving this compound and its derivatives are powerful methods for constructing fused and polycyclic frameworks. These reactions typically proceed through a sequence of bond-forming events that build a new ring onto an existing one. For instance, a Michael addition of an intramolecular nucleophile can create a cyclic intermediate, which can then undergo further reactions like aldol (B89426) condensation or another cyclization to yield complex polycyclic structures. The strategic placement of functional groups within the starting material allows for the controlled formation of multiple rings in a single, highly efficient operation. This approach is particularly valuable in the synthesis of natural products and other complex organic molecules where building stereochemically rich polycyclic systems is a significant challenge.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines)
The enoate structure is instrumental in the synthesis of various nitrogen-containing heterocycles. A notable example is the construction of quinoline (B57606) frameworks, which are prevalent in pharmaceuticals and biologically active compounds. nih.govnih.gov Synthetic strategies can involve the reaction of an appropriately substituted aniline (B41778) derivative with the fluorinated enoate. The initial step is often a conjugate addition of the amine to the electron-deficient alkene. The resulting intermediate can then undergo an intramolecular cyclization, followed by dehydration or oxidation to afford the aromatic quinoline ring. The trifluoromethyl group often plays a crucial role in directing the cyclization and influencing the properties of the final product. rsc.org For example, a one-pot tandem reaction involving N'-(2-alkynylbenzylidene)hydrazides and a similar compound, ethyl 4,4,4-trifluorobut-2-ynoate, has been shown to produce trifluoromethylated pyrazolo[5,1-a]isoquinolines, which are complex nitrogen-containing heterocyclic systems. beilstein-journals.org
Reactions with Organometallic Reagents
This compound exhibits distinct reactivity patterns with various organometallic reagents, stemming from the interplay between the ester functionality and the electron-withdrawing trifluoromethyl group.
Reactivity of Grignard Reagents with Fluoroalkylated Esters
The reaction of esters with Grignard reagents typically results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com The initial nucleophilic acyl substitution forms a ketone intermediate, which is generally more reactive than the starting ester and quickly reacts with a second equivalent of the organometallic reagent.
However, in the case of fluoroalkylated esters like this compound, the reaction can sometimes be controlled to yield the corresponding ketone. The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the tetrahedral intermediate formed after the first addition, potentially allowing for its isolation at low temperatures. acs.org Subsequent hydrolysis can then furnish the ketone. This controlled reactivity offers a valuable synthetic route to trifluoromethyl ketones, which are important building blocks in medicinal and agricultural chemistry. researchgate.net The outcome of the reaction—mono-addition to give a ketone versus double addition to yield an alcohol—is highly dependent on the reaction conditions, such as temperature and the specific Grignard reagent used. acs.orgresearchgate.net
| Reagent | Substrate Type | Typical Product | Conditions |
| Grignard Reagent (RMgX) | Standard Ester (R'COOR'') | Tertiary Alcohol (R'R₂COH) | Standard conditions, 2 equivalents of RMgX |
| Grignard Reagent (RMgX) | Fluoroalkylated Ester | Trifluoromethyl Ketone | Low temperature, controlled addition |
| Grignard Reagent (RMgX) | Fluoroalkylated Ester | Tertiary Alcohol | Warming to 0°C or higher |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. mdpi.com The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org this compound, with its activated double bond, is a suitable substrate for such reactions. The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
The electron-withdrawing trifluoromethyl group in this compound enhances the rate of the migratory insertion step. These reactions allow for the introduction of various aryl or vinyl substituents at the β-position of the enoate, providing a versatile method for synthesizing more complex fluorinated molecules. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity. organic-chemistry.org
Radical and Electrophilic Reactivity of Trifluoromethylated Enoates
The reactivity of trifluoromethylated enoates, such as this compound, is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group enhances the electrophilicity of the carbon-carbon double bond, making it susceptible to attack by both radical and nucleophilic species. The mechanistic understanding of these reactions is crucial for the strategic synthesis of complex fluorinated molecules.
Radical Reactivity
Trifluoromethylated enoates are effective acceptors in radical reactions. The addition of a trifluoromethyl radical (•CF₃) to the double bond is a key step in many trifluoromethylation reactions. The •CF₃ radical can be generated from various sources, including electrophilic trifluoromethylating reagents in the presence of a reductant or via photoredox catalysis.
Research on related α,β-unsaturated systems has shown that the addition of the •CF₃ radical typically occurs at the β-position to the ester group, leading to the formation of a more stable α-radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or undergo further reactions. For instance, the radical trifluoromethylation of alkenes using reagents like CF₃SO₂Na (Langlois reagent) can be initiated by in situ generated peroxides, highlighting a transition-metal-free approach to forming β-trifluoromethyl compounds. organic-chemistry.org
Mechanistic studies involving computational analysis have provided insights into the transition states of such radical additions. Density Functional Theory (DFT) calculations on related systems have shown that the addition of a •CF₃ radical to an enolate is a highly exothermic process with a low activation barrier.
Electrophilic Reactivity and Mechanistic Elucidation
The electron-deficient nature of the double bond in trifluoromethylated enoates makes them excellent Michael acceptors. The CF₃ group significantly enhances the electrophilicity of the β-carbon, facilitating conjugate addition of a wide range of nucleophiles.
In the context of electrophilic trifluoromethylation, hypervalent iodine reagents, often referred to as Togni reagents, are widely used as sources of an electrophilic "CF₃⁺" equivalent. acs.org While a true CF₃⁺ cation is not typically involved, these reagents effectively transfer a trifluoromethyl group to nucleophilic substrates. The reaction of an enolate derived from a carbonyl compound with a Togni reagent is a common strategy for introducing a trifluoromethyl group at the α-position.
The reactivity of β-trifluoromethyl enones in conjugate additions has been extensively studied. These compounds readily react with soft nucleophiles in a 1,4-addition manner. conicet.gov.ar The adjacent CF₃ group increases the electrophilicity of the C=C bond, making them more reactive than their non-fluorinated counterparts. acs.org
For instance, the reaction of β-trifluoromethyl enones with malonates, catalyzed by bifunctional organocatalysts, has been shown to produce adducts with quaternary trifluoromethylated stereocenters in high yields and enantioselectivities, although high pressure may be required to overcome steric hindrance. acs.org
The general mechanism for the conjugate addition to a trifluoromethylated enoate involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final product.
Table 1: Examples of Reactions on Analogous Trifluoromethylated Enoates and Enones
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |
| β-Trifluoromethyl β,β-disubstituted enone | Malonate | Bifunctional tertiary amine–thiourea | Adduct with quaternary CF₃-stereocenter | acs.org |
| (E)-β-Trifluoromethylated enone | π-Allylpalladium 1,4-dipole | Pd₂(dba)₃, (2-furyl)₃P | α-CF₃-substituted O-heterocycle | acs.org |
| Difluoro enol silyl (B83357) ether | Togni reagent | - | α,α-Difluoro-α'-trifluoromethyl ketone | nih.gov |
| Alkene | CF₃SO₂Na | NMP/O₂ (radical initiator) | Tertiary β-trifluoromethyl alcohol | organic-chemistry.org |
The mechanistic pathways for these transformations are often complex. For electrophilic trifluoromethylation using copper catalysis, it has been proposed that the reaction can proceed through either a CF₃ radical or a CuCF₃ species, with the latter acting as a soft nucleophile in 1,4-additions. conicet.gov.ar The regioselectivity of the addition can be influenced by the nature of the substrate and the reaction conditions. For example, while α,β-unsaturated ketones typically undergo trifluoromethylation at the β-position, their corresponding hydrazones can be attacked at the α-position, demonstrating a reversal of reactivity (umpolung). rsc.org
Strategic Applications in Advanced Organic Synthesis
Ethyl 2-(trifluoromethyl)but-2-enoate as a Versatile Synthetic Building Block
This compound serves as a powerful electrophilic partner in a variety of synthetic transformations. Its reactivity allows for the strategic introduction of the trifluoromethyl group into diverse molecular scaffolds, facilitating the construction of novel compounds with potentially enhanced biological activity or material properties. The compound's utility is demonstrated in its application for building complex heterocyclic systems, creating stereodefined chiral centers, and serving as a foundational element for polyfunctionalized molecules.
The electron-deficient nature of the double bond in this compound makes it highly susceptible to conjugate addition reactions with various nucleophiles. This reactivity is a cornerstone for the synthesis of trifluoromethylated heterocycles. The general strategy involves an initial aza-Michael addition of a binucleophile (containing two nucleophilic sites, such as nitrogen, oxygen, or sulfur) to the butenoate, followed by an intramolecular cyclization to form the heterocyclic ring.
This methodology provides access to a range of important saturated five-membered heterocyclic frameworks:
Imidazolidines: Reaction with 1,2-diamines as the binucleophile leads to the formation of imidazolidine (B613845) rings.
Oxazolidines: Using amino alcohols in aza-Michael additions can furnish oxazolidine (B1195125) structures. Notably, 2-oxazolidinones are highly attractive targets in modern drug design. researchgate.net
Thiazolidines: Similarly, aminothiols can be employed to construct the thiazolidine (B150603) core. The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles has been achieved through related [3 + 2] cycloaddition reactions, highlighting the utility of CF3-containing building blocks. researchgate.net
Pyrrolidines: Cycloaddition reactions of similar trifluoromethylated acrylates with reagents like ethyl isocyanoacetate are known to produce 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles. researchgate.net
Furthermore, this building block can be used to construct more complex fused heterocyclic systems like quinolines. A phosphine-catalyzed reaction between 2-aminobenzaldehyde (B1207257) derivatives and activated alkynes has been shown to produce 1,2-dihydroquinolines, demonstrating a relevant synthetic strategy that could be adapted for trifluoromethylated butenoates. researchgate.net The incorporation of the CF3 group is of significant interest in medicinal chemistry, and the development of methods for creating these heterocycles is crucial. nih.govmdpi.com
| Heterocycle Class | Typical Binucleophile | Resulting Framework |
| Imidazolidine | 1,2-Diamine | Trifluoromethyl-substituted Imidazolidine |
| Oxazolidine | Amino alcohol | Trifluoromethyl-substituted Oxazolidine |
| Thiazolidine | Aminothiol | Trifluoromethyl-substituted Thiazolidine |
| Pyrrolidine (B122466) | Isocyanoacetate derivatives | Trifluoromethyl-substituted Pyrrolidine |
| Quinolines | 2-Aminobenzaldehydes | Trifluoromethyl-substituted Dihydroquinoline |
The creation of stereodefined centers is a critical challenge in modern organic synthesis, particularly for the pharmaceutical industry. This compound is an excellent substrate for asymmetric reactions aimed at producing chiral fluorinated molecules. The trifluoromethyl group can serve as a bioisostere for other chemical groups, like an ethyl or nitro group, influencing molecular recognition processes. nih.gov
Key strategies for achieving stereocontrol include:
Diastereoselective Michael Additions: The use of chiral nucleophiles or chiral auxiliaries attached to the nucleophile can direct the approach to the butenoate, resulting in the preferential formation of one diastereomer. A practical synthesis of chiral β‐trifluoromethyl‐β‐amino acids has been reported using a diastereoselective aza‐Michael addition of amines to a chiral β‐trifluoromethyl‐α,β‐unsaturated oxazolidinone. researchgate.netresearchgate.net
Catalytic Asymmetric Hydrogenation: While direct examples on this compound are specific, the asymmetric hydrogenation of analogous fluoromethylated olefins is a well-established method for creating chiral centers with high enantioselectivity. nih.gov This approach could be applied to produce chiral trifluoromethylated butanoates.
Organocatalysis: Chiral organocatalysts, such as derivatives of cinchonine, have been successfully used to catalyze asymmetric reactions, yielding chiral α-trifluoromethylamines with excellent yields and stereoselectivities. nih.gov
These methods provide access to enantioenriched building blocks that are invaluable for the synthesis of single-enantiomer drugs and other biologically active compounds. researchgate.net
| Asymmetric Strategy | Description | Typical Outcome |
| Diastereoselective Addition | A chiral auxiliary or reagent directs the stereochemical outcome of a nucleophilic addition. | Formation of a specific diastereomer of the product. |
| Catalytic Asymmetric Synthesis | A chiral catalyst (metal-based or organocatalyst) creates a chiral environment for the reaction. | High enantiomeric excess (ee) of one enantiomer. |
Beyond its direct use in forming rings and chiral centers, this compound acts as a foundational precursor for more elaborate, polyfunctionalized molecules. The initial Michael adducts or cyclized products often retain functional groups, such as the ester moiety, that can be further manipulated.
For example, the ester group can be:
Reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolyzed to a carboxylic acid.
Converted to an amide via reaction with amines.
These transformations allow for the elongation of carbon chains and the introduction of new functional groups. For instance, a trifluoromethylated 2-pyridone, synthesized from an α,β-unsaturated trifluoromethyl ketone, can undergo further synthetic manipulations to generate a diverse array of trifluoromethylated pyridines. researchgate.net This step-wise elaboration is a key strategy in building complex molecular targets from relatively simple fluorinated starting materials. researchgate.netnih.gov
Development of Fluorinated Synthetic Intermediates for Downstream Applications
The products derived from reactions involving this compound are themselves valuable fluorinated synthetic intermediates. These molecules serve as platforms for the synthesis of a new generation of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com
The strategic importance of these intermediates lies in the unique properties conferred by the trifluoromethyl group, which can enhance:
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo lifetime of a drug.
Binding Affinity: The CF3 group can alter the electronics and conformation of a molecule, leading to stronger interactions with biological targets like enzymes and receptors.
Lipophilicity: The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
A notable example is the synthesis of secondary trifluoromethylated alkyl bromides using a related compound, 2-bromo-3,3,3-trifluoropropene, as a radical acceptor. organic-chemistry.org These alkyl bromides are versatile intermediates that can be converted into a wide range of other fluorine-containing derivatives, demonstrating their synthetic utility for downstream applications. organic-chemistry.org The development of new synthetic methods to access these fluorinated building blocks remains a dominant and crucial approach in modern drug discovery. nih.gov
Computational Chemistry and Theoretical Mechanistic Studies
Quantum Chemical Calculations and Density Functional Theory (DFT) for Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving complex molecules like ethyl 2-(trifluoromethyl)but-2-enoate. These computational methods allow for the optimization of molecular structures, including reactants, intermediates, transition states, and products, providing a detailed picture of the potential energy surface of a reaction. researchgate.net
For reactions such as Michael additions or cycloadditions, DFT can be used to model the entire reaction coordinate. For instance, in a reaction involving a nucleophilic attack on the butenoate system, calculations can pinpoint the transition state structure and determine its associated energy barrier. This activation energy is a critical parameter for predicting the reaction rate. Computational studies on similar fluorinated compounds have successfully mapped reaction pathways, showing that processes can occur through polar, single-step mechanisms or involve the formation of zwitterionic intermediates. nih.govresearchgate.net
DFT studies can also evaluate the influence of solvent on reaction mechanisms. By incorporating solvent models, such as the Polarizable Continuum Model (PCM), calculations can simulate reaction conditions more realistically and determine if the solvent significantly alters the energy barriers or the stability of intermediates. researchgate.netresearchgate.net For example, in some reactions, the presence of even a small amount of a protic solvent like water can dramatically lower the energy barrier of a rate-limiting proton transfer step by mediating the process. researchgate.net
Table 1: Application of DFT in Analyzing Reaction Pathways
| Computational Task | Information Gained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, transition states, and products. | Determines the precise bond lengths and angles of the molecule and how they change during a reaction. |
| Frequency Calculation | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | Validates the computationally found structures on the potential energy surface. |
| Transition State Search | Locates the highest energy point along the lowest energy reaction path. | Identifies the structure and energy of the transition state, allowing for the calculation of the activation energy. researchgate.net |
| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of specific geometric parameters (e.g., bond distances). | Helps visualize the entire reaction pathway and identify intermediates and transition states. researchgate.net |
| Inclusion of Solvent Models (e.g., PCM) | Simulates the effect of a solvent on the energies of all species in the reaction. | Provides more accurate predictions of reaction energetics and mechanisms under realistic experimental conditions. researchgate.netresearchgate.net |
Elucidation of Regio- and Stereoselectivity in Addition and Cycloaddition Reactions
The presence of multiple reactive sites on this compound makes the selectivity of its reactions a key area of study. Computational methods are essential for understanding and predicting the regio- and stereochemical outcomes of addition and cycloaddition reactions.
Regioselectivity refers to the preference for one direction of bond-making or breaking over other possible directions. In the context of cycloaddition reactions involving trifluoromethyl-substituted enones, the regioselectivity is often dictated by steric factors and the electronic nature of the substituents on both reacting partners. nih.gov For example, in a [3+2] cycloaddition, theoretical calculations can determine which of the two possible regioisomeric pathways is kinetically favored by comparing the activation energies of the respective transition states. nih.govmdpi.com Computational studies on similar systems have shown that the formation of specific regioisomers is preferred from a kinetic standpoint. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, nucleophilic addition (e.g., Michael addition) can create new stereocenters. Theoretical calculations have been used to explain the high stereoselectivity observed in such reactions with related fluorinated Michael acceptors. acs.org The stereochemical outcome can be governed by factors such as 1,3-allylic strain induced by the bulky trifluoromethyl group. acs.org In cycloaddition reactions, DFT can predict whether an endo or exo approach is favored by calculating the energies of the corresponding transition states. nih.govresearchgate.net
Table 2: Factors Influencing Selectivity in Reactions of Trifluoromethylated Alkenes
| Selectivity Type | Influencing Factors | Computational Approach |
|---|
| Regioselectivity | Electronic Effects: Governed by local nucleophile/electrophile interactions between the reactants. nih.govresearchgate.netSteric Effects: The size of substituents on both the enoate and the reacting partner can block certain approaches. nih.gov | Comparison of activation energies for all possible regioisomeric transition states. mdpi.commdpi.com | | Stereoselectivity | Steric Hindrance: The bulky trifluoromethyl group can direct incoming reactants to the opposite face of the molecule. acs.orgOrbital Symmetry: In pericyclic reactions, the symmetry of the interacting frontier orbitals determines the allowed stereochemical pathway (e.g., suprafacial vs. antarafacial). Thermodynamic Stability: The relative energies of the final stereoisomeric products. | Calculation and comparison of energies for diastereomeric transition states (e.g., endo vs. exo). nih.gov |
Analysis of Electronic and Steric Influences of the Trifluoromethyl Group on Reaction Energetics and Transition States
The trifluoromethyl (CF₃) group is a unique substituent that exerts profound electronic and steric effects, significantly influencing the reactivity of this compound. mdpi.com
Electronic Effects: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect polarizes the molecule, making the β-carbon of the butenoate system highly electrophilic and susceptible to nucleophilic attack. This electronic influence lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), which has significant implications for its reactivity as a Michael acceptor or a dienophile in cycloaddition reactions. acs.org Computational studies can quantify this effect by analyzing the charge distribution and orbital energies of the molecule.
Steric Effects: While electronically powerful, the trifluoromethyl group also possesses significant steric bulk, larger than that of a methyl group. acs.orgmdpi.com This steric hindrance can play a crucial role in directing the outcome of reactions. For instance, it can influence the diastereoselectivity of nucleophilic additions by favoring the approach of a reagent from the less hindered face of the molecule. acs.org In transition states, steric clashes involving the CF₃ group can raise the energy of one pathway relative to another, thereby controlling the regio- or stereoselectivity of the reaction. nih.govnih.gov DFT calculations are adept at modeling these steric interactions and quantifying their impact on the activation energies of competing reaction pathways.
Table 3: Influence of the Trifluoromethyl Group on Reactivity
| Feature | Description | Impact on Reaction Energetics and Transition States |
|---|---|---|
| Strong Electron-Withdrawing Nature | The high electronegativity of fluorine atoms pulls electron density away from the carbon backbone. mdpi.com | Lowers the energy of the LUMO, making the molecule a better electrophile. Stabilizes transition states involving nucleophilic attack at the β-carbon. |
| High Electronegativity | Fluorine is the most electronegative element. | Creates a highly polarized C-F bond and contributes to the overall inductive effect. nih.gov |
| Steric Bulk | The CF₃ group is bulkier than a methyl or hydrogen atom. mdpi.com | Can raise the energy of transition states where it is involved in steric clashes, thus directing selectivity. nih.govnih.gov Influences the preferred conformation of the molecule and its transition states. |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong. mdpi.com | Increases the stability of the molecule against metabolic degradation, a property often analyzed in medicinal chemistry contexts. |
Applications of Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful qualitative model for understanding and predicting the outcomes of chemical reactions. imperial.ac.uk The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov
For this compound, its reactivity as an electrophile in addition and cycloaddition reactions is primarily governed by its LUMO. The strong electron-withdrawing trifluoromethyl group significantly lowers the energy of the LUMO, making it more accessible for interaction with the HOMO of a nucleophile (in an addition reaction) or a diene (in a Diels-Alder reaction). A smaller energy gap between the nucleophile's HOMO and the enoate's LUMO leads to a stronger stabilizing interaction and a lower activation energy for the reaction.
FMO theory is particularly useful for predicting the regioselectivity of cycloaddition reactions. The reaction is favored to occur between the atoms on each molecule where the orbital coefficients of the interacting HOMO and LUMO are largest. Computational software can readily calculate and visualize these orbitals and their coefficients, allowing for a straightforward prediction of the major regioisomer.
Furthermore, FMO theory explains the stereochemical course of pericyclic reactions. For a reaction to be "allowed" under thermal conditions, the interacting HOMO and LUMO must overlap in a constructive (bonding) manner. This requirement for "symmetry-allowed" overlap dictates the stereochemical outcome of the reaction, for example, whether a cycloaddition proceeds via a suprafacial or an antarafacial pathway. imperial.ac.uk
Table 4: FMO Theory Principles and Application to this compound
| FMO Principle | Description | Application to this compound |
|---|---|---|
| HOMO-LUMO Interaction | Reactions are driven by the stabilizing interaction between the HOMO of the nucleophile/diene and the LUMO of the electrophile/dienophile. nih.gov | As an electrophile, the low-lying LUMO of the enoate readily interacts with the HOMO of various nucleophiles and dienes. |
| Energy Gap | The smaller the energy difference between the interacting HOMO and LUMO, the faster the reaction. nih.gov | The CF₃ group lowers the LUMO energy, reducing the HOMO-LUMO gap with most nucleophiles and accelerating the reaction. |
| Orbital Coefficients | The regioselectivity is controlled by the alignment of the largest orbital coefficients on the interacting atoms of the HOMO and LUMO. | DFT calculations can determine the orbital coefficients, predicting the preferred orientation of attack in cycloaddition reactions. |
| Orbital Symmetry | The symmetry of the HOMO and LUMO must allow for constructive (in-phase) overlap for a concerted thermal reaction to occur. imperial.ac.uk | Explains why certain cycloadditions (e.g., Diels-Alder) are thermally allowed and proceed with a specific stereochemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
